molecular formula C21H23NO2 B14104164 Olopatadine Carbaldehyde

Olopatadine Carbaldehyde

Cat. No.: B14104164
M. Wt: 321.4 g/mol
InChI Key: CTBUVTVWLYTOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olopatadine Carbaldehyde is a chemical compound that serves as an intermediate in the synthesis of Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is widely used in the treatment of allergic conjunctivitis and rhinitis . This compound itself is not used directly in medical treatments but plays a crucial role in the production of Olopatadine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Olopatadine Carbaldehyde can be synthesized through various synthetic routes. One common method involves the photolytic degradation of Olopatadine Hydrochloride. This process involves exposing Olopatadine Hydrochloride to ultraviolet-visible light in the presence of excipients like Benzalkonium chloride, Hypromellose, Mannitol, Hydroxypropyl, Boric acid, and a mixture of solvents (Acetonitrile: Methanol; 1:1 v/v) . The degradation leads to the formation of this compound as an impurity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the compound from impurity-rich samples . This ensures that the compound is obtained in high purity and suitable for further use in the synthesis of Olopatadine.

Chemical Reactions Analysis

Types of Reactions

Olopatadine Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Olopatadine Carbaldehyde is primarily used in scientific research as an intermediate in the synthesis of Olopatadine. Its applications include:

    Chemistry: Used in the study of photolytic degradation and isolation techniques.

    Biology: Research on histamine H1 receptor antagonists and their effects on mast cells.

    Medicine: Development of anti-allergic medications.

    Industry: Production of Olopatadine for pharmaceutical use.

Mechanism of Action

Olopatadine Carbaldehyde itself does not have a direct mechanism of action as it is an intermediate compound. Olopatadine, the compound it helps synthesize, works by blocking the effects of histamine, a primary inflammatory mediator. Olopatadine stabilizes mast cells and prevents the release of histamine, thereby reducing allergic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its role as an intermediate in the synthesis of Olopatadine. Its formation through photolytic degradation and subsequent isolation highlights its importance in the production of anti-allergic medications.

Properties

IUPAC Name

2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-22(2)12-5-8-19-18-7-4-3-6-17(18)15-24-21-10-9-16(11-13-23)14-20(19)21/h3-4,6-10,13-14H,5,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBUVTVWLYTOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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